molecular formula C16H21NO6 B13468937 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid

5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid

Cat. No.: B13468937
M. Wt: 323.34 g/mol
InChI Key: KXYHRNPNJKMYJL-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxy-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps:

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation or direct carboxylation of an aromatic ring.

    Substitution with Methoxy-Oxopropyl Group: The methoxy-oxopropyl group is introduced through a nucleophilic substitution reaction, often using a suitable alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxopropyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carboxylesterases and proteases. The Boc-protected amine can be selectively deprotected to yield the free amine, which can then participate in various biochemical reactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The benzoic acid core and the Boc-protected amine are common motifs in drug design, providing a scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it a valuable building block for the production of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine, which can then form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid: Lacks the Boc protection, making it more reactive.

    5-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the methoxy-oxopropyl group, reducing its complexity.

    2-(3-Methoxy-3-oxopropyl)benzoic acid: Lacks the Boc-protected amine, limiting its functionalization potential.

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the combination of a Boc-protected amine and a methoxy-oxopropyl group on a benzoic acid core. This dual functionality allows for selective reactions and diverse applications in various fields of research and industry.

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

2-(3-methoxy-3-oxopropyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-11-7-5-10(6-8-13(18)22-4)12(9-11)14(19)20/h5,7,9H,6,8H2,1-4H3,(H,17,21)(H,19,20)

InChI Key

KXYHRNPNJKMYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCC(=O)OC)C(=O)O

Origin of Product

United States

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